molecular formula C13H20Cl2N2 B7897812 C-[1-(4-Chloro-benzyl)-piperidin-3-yl]-methylamine hydrochloride

C-[1-(4-Chloro-benzyl)-piperidin-3-yl]-methylamine hydrochloride

Cat. No.: B7897812
M. Wt: 275.21 g/mol
InChI Key: ZDZIUGXWXHZQKJ-UHFFFAOYSA-N
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Description

C-[1-(4-Chloro-benzyl)-piperidin-3-yl]-methylamine hydrochloride is a primary amine hydrochloride salt featuring a piperidine core substituted at position 1 with a 4-chlorobenzyl group and at position 3 with a methylamine moiety.

Properties

IUPAC Name

[1-[(4-chlorophenyl)methyl]piperidin-3-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2.ClH/c14-13-5-3-11(4-6-13)9-16-7-1-2-12(8-15)10-16;/h3-6,12H,1-2,7-10,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZIUGXWXHZQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)Cl)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Procedure

The reductive amination pathway involves converting 1-(4-chloro-benzyl)piperidin-3-one to the corresponding methylamine derivative using methylamine and a reducing agent. Sodium triacetoxyborohydride (STAB) is commonly employed for this transformation. The ketone reacts with methylamine to form an imine intermediate, which is subsequently reduced to the secondary amine.

Typical Reaction Conditions

  • Solvent: Dichloromethane or tetrahydrofuran (THF)

  • Temperature: 0–25°C

  • Reagents:

    • Methylamine (2.0–3.0 equiv)

    • STAB (1.2–1.5 equiv)

  • Reaction Time: 12–24 hours

Challenges and Modifications

While STAB offers high selectivity, its pyrophoric nature and moisture sensitivity limit large-scale applicability. Alternatives such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C) have been explored but may require elevated temperatures or longer reaction times. For example, hydrogenation at 50–60 psi H2 pressure with a palladium catalyst achieves comparable yields (~40–45%) but necessitates specialized equipment.

Yield and Purity Data

ParameterValueSource
Isolated Yield45–50%
Purity (HPLC)≥95%
Byproducts<5%

Alkylation of Piperidin-3-yl-methylamine

Stepwise Synthesis

This method involves synthesizing piperidin-3-yl-methylamine first, followed by N-alkylation with 4-chlorobenzyl bromide:

Step 1: Preparation of Piperidin-3-yl-methylamine

  • Starting Material: Piperidin-3-one

  • Reductive Amination: Reaction with methylamine and STAB.

  • Yield: 60–65% (free base).

Step 2: N-Alkylation with 4-Chlorobenzyl Bromide

  • Conditions:

    • Base: Potassium carbonate (K2CO3) or triethylamine (TEA)

    • Solvent: Acetonitrile or DMF

    • Temperature: 60–80°C

    • Reaction Time: 8–12 hours.

Optimization Insights

  • Regioselectivity: The alkylation predominantly occurs at the piperidine nitrogen due to steric and electronic factors.

  • Purification: Column chromatography (silica gel, CH2Cl2/MeOH) is often required, though crystallization from ethanol/water mixtures improves scalability.

Performance Metrics

ParameterValueSource
Overall Yield35–40%
Purity (HPLC)98%

One-Pot Synthesis via Palladium-Catalyzed Cyclization

Methodology Overview

A one-pot approach utilizing palladium(II) chloride (PdCl2) and D-benzene glycinol enables simultaneous cyclization and functionalization. This method avoids intermediate isolation, enhancing efficiency.

Reaction Scheme

  • Substrates: N-Cyanoethyl piperidine derivative + 4-chlorobenzyl chloride.

  • Catalyst: PdCl2 (5–10 mol%).

  • Solvent: Chlorobenzene.

  • Temperature: 80–100°C.

  • Reaction Time: 48–60 hours.

Advantages and Limitations

  • Yield: 25–30% (limited by competing side reactions).

  • Purity: ≥99% after recrystallization.

  • Drawbacks: High catalyst loading and prolonged reaction time.

Hydrochloride Salt Formation

Standard Protocol

The free base is treated with hydrochloric acid (HCl) in an anhydrous solvent (e.g., diethyl ether or THF) to precipitate the hydrochloride salt.

Conditions:

  • HCl Concentration: 4–6 M in dioxane.

  • Stoichiometry: 1.1 equiv HCl per amine group.

  • Isolation: Filtration and washing with cold ether.

Characterization Data

PropertyValueSource
Melting Point245–248°C
Molecular FormulaC13H20Cl2N2
Molecular Weight274.10 g/mol

Comparative Analysis of Methods

Efficiency and Scalability

MethodYieldScalabilityCost
Reductive Amination45–50%ModerateHigh
Alkylation35–40%HighMedium
One-Pot Synthesis25–30%LowLow

Scientific Research Applications

C-[1-(4-Chloro-benzyl)-piperidin-3-yl]-methylamine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of C-[1-(4-Chloro-benzyl)-piperidin-3-yl]-methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in substituents on the benzyl group or the amine moiety. Key comparisons are summarized below:

Structural and Physicochemical Properties

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Purity (%) Availability
C-[1-(4-Chloro-benzyl)-piperidin-3-yl]-methylamine hydrochloride 4-Cl Not reported ~300 (estimated) - Discontinued
C-[1-(3-Fluoro-benzyl)-piperidin-3-yl]-methylamine hydrochloride 3-F Not reported ~283 (estimated) 98 Discontinued
Methyl-[1-(4-Methyl-benzyl)-piperidin-3-yl]-amine hydrochloride 4-CH₃ C₁₄H₂₃ClN₂ 254.8 - Available (CAS 1289387-29-6)
Key Observations:

Halogen vs. Alkyl Substituents: The 4-chloro and 3-fluoro analogs exhibit distinct electronic and steric profiles. Chlorine’s higher electronegativity and larger atomic radius compared to fluorine may enhance lipophilicity and influence binding affinity in hydrophobic pockets .

Molar Mass Trends :

  • The chloro derivative’s higher molar mass (~300 g/mol) compared to the fluoro analog (~283 g/mol) aligns with chlorine’s atomic weight. The methyl-substituted compound has the lowest molar mass (254.8 g/mol), reflecting the lighter methyl group .

Purity and Availability :

  • Both halogenated derivatives are discontinued, suggesting challenges in synthesis, stability, or commercial demand. The methyl-substituted compound remains available, possibly due to simpler synthesis or broader applicability .

Research Implications and Limitations

While detailed biological data for these compounds are scarce, their structural differences highlight the importance of substituent selection in drug design. Further studies comparing binding assays, metabolic stability, and toxicity profiles are needed to fully elucidate their comparative advantages.

Biological Activity

C-[1-(4-Chloro-benzyl)-piperidin-3-yl]-methylamine hydrochloride is a chemical compound with the molecular formula C13H20Cl2N2C_{13}H_{20}Cl_2N_2 and a molecular weight of approximately 275.21 g/mol. It features a piperidine ring substituted with a 4-chlorobenzyl group and a methylamine moiety, which enhances its solubility in water, making it suitable for various pharmacological and medicinal chemistry applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structural characteristics of this compound contribute to its biological activity. The presence of the 4-chlorobenzyl group is significant as it may influence receptor affinity and modulate neurotransmitter systems, similar to other piperidine derivatives.

Key Features

PropertyValue
Molecular FormulaC13H20Cl2N2C_{13}H_{20}Cl_2N_2
Molecular Weight275.21 g/mol
SolubilityHigh (in water)

The mechanism of action of this compound involves interactions with specific receptors in the nervous system. Preliminary studies suggest that it may affect neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial for various neurological functions.

Interaction with Receptors

The compound's piperidine structure allows it to bind effectively to neurotransmitter receptors, potentially modulating their activity. The chlorobenzyl group may enhance binding affinity, influencing pharmacological outcomes.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

  • Neuropharmacological Effects : The compound has been investigated for its potential in treating neurological disorders due to its interaction with neurotransmitter systems.
  • Antidepressant Properties : Some studies suggest that it may exhibit antidepressant-like effects, possibly through serotonin receptor modulation.
  • Analgesic Activity : There are indications of pain-relieving properties, aligning with the actions of other piperidine derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Neurotransmitter Interaction : A study demonstrated that compounds similar to this compound significantly impacted serotonin uptake in vitro, suggesting potential antidepressant effects .
  • Analgesic Effects : Research conducted on animal models indicated that administration of this compound resulted in a notable decrease in pain response, supporting its potential use as an analgesic .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameMolecular FormulaKey Features
C-[1-(4-Methyl-benzyl)-piperidin-3-yl]-methylamine hydrochlorideC13H20ClN2C_{13}H_{20}ClN_2Contains a methyl group instead of chlorine; different receptor affinity.
C-[1-(Phenyl)-piperidin-3-yl]-methylamine hydrochlorideC13H18N2C_{13}H_{18}N_2Lacks chlorine; may exhibit different pharmacological properties.

Q & A

Q. What are the recommended methods for synthesizing C-[1-(4-Chloro-benzyl)-piperidin-3-yl]-methylamine hydrochloride?

Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example:

  • Step 1: React 4-chlorobenzyl chloride with a piperidine derivative under alkaline conditions (e.g., NaOH in dichloromethane) to form the benzyl-piperidine intermediate .
  • Step 2: Introduce the methylamine group via reductive amination using NaBH₃CN or similar reducing agents.
  • Purification: Column chromatography or recrystallization (yields ~85% for similar compounds) .

Q. How is HPLC used to assess the purity of this compound?

Methodological Answer:

  • Column: C18 reverse-phase column.
  • Mobile Phase: Acetonitrile/water (e.g., 70:30 v/v) with 0.1% trifluoroacetic acid for ion pairing.
  • Detection: UV at 254 nm.
  • Purity Threshold: ≥98% (HPLC) is standard for research-grade material .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles .
  • Ventilation: Use fume hoods to avoid inhalation .
  • First Aid: For skin contact, rinse immediately with water; for eye exposure, flush for 15 minutes .
  • Storage: In airtight containers at 2–8°C, away from light .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for this compound?

Methodological Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to predict intermediates and transition states .
  • Data Feedback Loop: Integrate experimental results (e.g., NMR or MS data) into simulations to refine reaction pathways .
  • Software Tools: Gaussian, ORCA, or ICReDD’s platforms for virtual reaction screening .

Q. How can contradictory stability data under varying pH conditions be resolved?

Methodological Answer:

  • Systematic Testing: Conduct stability assays at pH 2–12 (e.g., using buffer solutions) with HPLC monitoring .
  • Kinetic Analysis: Plot degradation rates vs. pH to identify instability thresholds.
  • Comparative Studies: Cross-validate with similar piperidine derivatives (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride, which shows pH-dependent hydrolysis) .

Q. What advanced techniques characterize its interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measure binding affinity to receptors (e.g., serotonin or dopamine receptors).
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of binding .
  • Cryo-EM/X-ray Crystallography: Resolve 3D structures of compound-target complexes .

Q. How do heterogeneous vs. homogeneous reaction conditions affect synthesis efficiency?

Methodological Answer:

  • Heterogeneous Catalysis: Use solid supports (e.g., silica-immobilized catalysts) for easier recovery and reuse .
  • Homogeneous Catalysis: Optimize solvent polarity (e.g., DMF vs. THF) to enhance reaction rates .
  • Comparative Metrics: Track yields, reaction times, and catalyst loading (e.g., 5 mol% Pd/C vs. homogeneous Pd(OAc)₂) .

Q. What methodologies address discrepancies in reported biological activity data?

Methodological Answer:

  • Standardized Assays: Use uniform protocols (e.g., NIH’s NCATS guidelines) for IC₅₀ determinations.
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare datasets across studies .
  • Controlled Variables: Ensure consistent purity (≥98% HPLC), solvent (DMSO), and cell lines .

Q. Data Contradiction Analysis Framework

StepActionReference
1. Identify ConflictCompare HPLC purity vs. bioassay results
2. Replicate StudyRepeat under identical conditions
3. Variable ControlStandardize solvents, cell lines
4. Computational CheckValidate via molecular docking

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